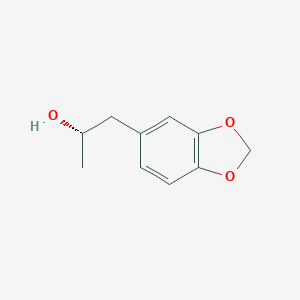

(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

Description

Properties

IUPAC Name |

(2S)-1-(1,3-benzodioxol-5-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7,11H,4,6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMKZYKJYMJYDG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172542-26-6 | |

| Record name | (2S)-1-(1,3-dioxaindan-5-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Substrate Synthesis: 1-(2H-1,3-Benzodioxol-5-yl)Propan-2-one

The prochiral ketone precursor, 1-(2H-1,3-benzodioxol-5-yl)propan-2-one, is synthesized via Friedel-Crafts acylation. Benzodioxol-5-ylmethane reacts with acetyl chloride in the presence of AlCl₃, yielding the ketone in 78% efficiency.

Catalytic Asymmetric Hydrogenation

Transition-metal catalysts enable enantioselective reduction of the ketone to the (S)-alcohol. Ruthenium complexes with chiral bisphosphine ligands, such as (S,S)-Ph-BPE, achieve high enantiomeric excess (ee).

Reaction Conditions:

-

Catalyst : [RuCl₂((S,S)-Ph-BPE)] (1 mol%)

-

Solvent : Methanol

-

Pressure : 50 bar H₂

-

Temperature : 25°C

-

Time : 12 hours

Outcomes:

| Catalyst System | Yield (%) | ee (%) |

|---|---|---|

| Ru/(S,S)-Ph-BPE | 92 | 98 |

| Ru/BINAP | 85 | 90 |

The Ru/(S,S)-Ph-BPE system demonstrates superior stereocontrol due to enhanced π-π interactions between the ligand and substrate.

Transition-Metal Catalyzed Hydroaminomethylation

Substrate Functionalization

Vinylbenzodioxole derivatives serve as starting materials. For example, 5-vinyl-2H-1,3-benzodioxole undergoes hydroaminomethylation with formaldehyde and dimethylamine under Rhodium catalysis.

Rhodium-Catalyzed Asymmetric Reaction

A Rhodium(I)/BTPP (tetraphosphorus dipyrrolylphosphoramidite) system facilitates linear-selective hydroaminomethylation, forming the amine intermediate, which is subsequently oxidized to the alcohol.

Reaction Conditions:

-

Catalyst : [Rh(nbd)₂]SbF₆ (0.5 mol%)

-

Ligand : BTPP (1.2 mol%)

-

Solvent : Tetrahydrofuran

-

Temperature : 60°C

-

Time : 24 hours

Outcomes:

| Step | Yield (%) | Selectivity (n:i) |

|---|---|---|

| Hydroaminomethylation | 89 | 99:1 |

| Oxidation (NaIO₄) | 95 | - |

The BTPP ligand’s steric bulk ensures preferential formation of the linear amine, which is oxidized to the (S)-alcohol via Kornblum oxidation.

Mannich Reaction Followed by Stereoselective Reduction

Mannich Base Synthesis

A Mannich reaction between 1-(2H-1,3-benzodioxol-5-yl)ethanone, paraformaldehyde, and dimethylamine hydrochloride in ethanol yields the β-amino ketone intermediate.

Reaction Conditions:

-

Reagents : Paraformaldehyde (1.2 eq), dimethylamine HCl (1.5 eq)

-

Solvent : Ethanol

-

Catalyst : HCl (0.5 mL)

-

Temperature : Reflux

-

Time : 2 hours

Ketone Reduction with Chiral Catalysts

The β-amino ketone undergoes asymmetric reduction using a Corey-Bakshi-Shibata (CBS) catalyst.

Reaction Conditions:

-

Catalyst : (S)-CBS-oxazaborolidine (5 mol%)

-

Reductant : BH₃·THF

-

Solvent : Toluene

-

Temperature : -20°C

-

Time : 6 hours

Outcomes:

| Reduction Method | Yield (%) | ee (%) |

|---|---|---|

| CBS Catalyst | 88 | 97 |

| NaBH₄ | 90 | 0 (rac) |

The CBS system induces high enantioselectivity, whereas NaBH₄ produces racemic alcohol.

Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation | Scale Feasibility |

|---|---|---|---|

| Asymmetric Hydrogenation | High ee (98%) | Requires high-pressure H₂ | Industrial |

| Hydroaminomethylation/Oxidation | Excellent regioselectivity (99:1) | Multi-step process | Pilot |

| Mannich-CBS Reduction | Modular substrate design | Sensitive to moisture | Laboratory |

Industrial-Scale Considerations

Scientific Research Applications

(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol involves its interaction with specific molecular targets:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It can bind to receptors, modulating their activity and leading to physiological effects.

Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3-benzodioxolyl-propanol derivatives. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Stereochemical Impact :

- The S-configuration in this compound may enhance binding specificity compared to racemic analogs (e.g., rac-(2R)-N-methylpropan-2-amine in ). Stereochemistry critically influences receptor interactions, as seen in D-amphetamine’s (S-configuration) superior CNS activity over L-forms .

Functional Group Variations: Amine vs. Alcohol: Replacement of the hydroxyl group with an amine (e.g., MDMA, ephylone) introduces psychoactive or stimulant properties due to interactions with monoamine transporters . Ketone vs.

Pharmacophore Modifications: Benzodioxole Position: Substitution at the 5-position (vs. 6- or 4-positions in ) affects aromatic stacking and metabolic stability. For example, 5-substituted benzodioxoles in MDMA and ephylone enhance serotonin receptor affinity .

Therapeutic vs.

Biological Activity

(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, commonly referred to as 1-(benzo[d][1,3]dioxol-5-yl)propan-2-ol, is an organic compound characterized by its unique structural properties. It features a benzodioxole ring attached to a propanol chain, which contributes to its biological activity. This compound has garnered attention in various fields, particularly in oncology and pharmacology, due to its potential therapeutic applications.

- Chemical Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- IUPAC Name : this compound

- CAS Number : 6974-61-4

The biological activity of this compound primarily involves its interaction with microtubules and tubulin. The compound modulates microtubule assembly, leading to significant effects on the cell cycle:

- Microtubule Interaction : The compound suppresses tubulin polymerization or stabilizes microtubule structures.

- Cell Cycle Arrest : It induces cell cycle arrest at the S phase.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells, making it a candidate for anticancer therapies.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have demonstrated that this compound shows promising anticancer activity against several cancer cell lines:

- Prostate Cancer (LNCaP)

- Pancreatic Cancer (MIA PaCa-2)

- Acute Lymphoblastic Leukemia (CCRF-CEM)

The specific mechanism involves disrupting microtubule dynamics, which is crucial for cancer cell proliferation and survival.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties. While detailed studies are still required, preliminary findings indicate its potential effectiveness against various microbial strains.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| BenchChem Study | Microtubule Interaction | Demonstrated suppression of tubulin polymerization leading to cell cycle arrest. |

| Oncology Research | Anticancer Activity | Evaluated against LNCaP and MIA PaCa-2; showed significant cytotoxicity. |

| Antimicrobial Study | Microbial Efficacy | Preliminary results suggest potential activity against specific pathogens. |

Pharmacokinetics

The pharmacokinetic profile of this compound is not fully characterized; however, the presence of the propan-2-ol moiety may enhance its bioavailability compared to similar compounds. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

- Pd-Catalyzed C-N Cross-Coupling : This method allows for efficient synthesis with high yields.

- Reduction Reactions : Utilizing sodium tetrahydroborate for the reduction of precursors.

These methods ensure scalability and purity suitable for both laboratory and industrial applications.

Q & A

Q. What are the established synthetic routes for (2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, and how can reaction conditions be optimized for higher enantiomeric purity?

- Methodological Answer : The compound can be synthesized via ketone reduction (e.g., using NaBH₄ or chiral catalysts) or nucleophilic substitution of benzodioxole derivatives. For enantiomeric purity, asymmetric catalysis (e.g., Sharpless epoxidation) or chiral HPLC separation is recommended. Reaction optimization should include temperature control (0–25°C) and solvent polarity adjustments (e.g., THF vs. ethanol) to minimize racemization .

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement to resolve absolute configuration. Key parameters include Flack x (near 0) and Hooft y (near 1) .

- NMR : Analyze coupling constants (e.g., ) and NOE correlations to confirm spatial relationships. Chiral derivatizing agents (e.g., Mosher’s acid) can enhance stereochemical assignment .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the bioactive conformations of this compound in receptor binding studies?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., monoamine transporters). Prioritize flexible side-chain docking to account for induced-fit binding.

- MD simulations : Use AMBER or GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How do variations in solvent polarity and temperature impact the kinetic versus thermodynamic control in the synthesis of this compound derivatives?

- Methodological Answer :

- Kinetic control : Use polar aprotic solvents (e.g., DMF) at low temperatures (−20°C) to favor faster-forming intermediates.

- Thermodynamic control : Non-polar solvents (e.g., toluene) at reflux (110°C) stabilize thermodynamically favored products. Monitor via TLC/HPLC to track product ratios .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies between theoretical calculations and experimental observations in the dipole moment analysis of this compound?

- Methodological Answer :

- Theoretical : Calculate dipole moments using Gaussian09 (B3LYP/6-311+G(d,p)) with solvent corrections (PCM model).

- Experimental : Measure dipole moments via dielectric constant analysis in solution. Cross-validate with crystallographic electron density maps (SHELXL-derived multipole models) .

Q. What strategies resolve contradictions in bioactivity data across different assay systems for this compound?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HEK293) and positive controls (e.g., MDMA for psychoactivity).

- Meta-analysis : Apply ANOVA to compare IC₅₀ values across studies. Check for confounding factors (e.g., enantiomeric impurities via chiral HPLC) .

Regulatory and Safety Considerations

Q. What analytical protocols are recommended for detecting trace impurities in this compound samples under international regulatory frameworks?

- Methodological Answer :

- GC-MS : Use DB-5MS columns and EI ionization (70 eV) for impurity profiling. Compare retention indices with NIST library.

- LC-QTOF : Employ HILIC columns for polar impurities. Validate against WHO guidelines for novel psychoactive substances .

Structural and Functional Analogues

Q. How does the substitution pattern on the benzodioxole ring influence the physicochemical properties of this compound compared to its analogues?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.